1-Bromo-3-chlorobut-2-ene

Catalog No.
S15246847
CAS No.
51430-83-2
M.F
C4H6BrCl
M. Wt
169.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-chlorobut-2-ene

CAS Number

51430-83-2

Product Name

1-Bromo-3-chlorobut-2-ene

IUPAC Name

1-bromo-3-chlorobut-2-ene

Molecular Formula

C4H6BrCl

Molecular Weight

169.45 g/mol

InChI

InChI=1S/C4H6BrCl/c1-4(6)2-3-5/h2H,3H2,1H3

InChI Key

FMVAGJFXZXHXHY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCBr)Cl

1-Bromo-3-chlorobut-2-ene is an organic compound with the molecular formula C4H6BrClC_4H_6BrCl. It features a butene backbone with a bromine atom at the first carbon and a chlorine atom at the third carbon. This compound exists in two geometric isomers: the E (trans) and Z (cis) forms, which differ in the spatial arrangement of the substituents around the double bond.

The compound is classified as a haloalkene due to the presence of halogen atoms (bromine and chlorine) attached to a carbon-carbon double bond. Its structure can be represented as follows:

text
Br |H2C=C | Cl

Typical for alkenes and haloalkanes. Key reactions include:

  • Elimination Reactions: This compound can undergo dehydrohalogenation to form butadiene, particularly when treated with strong bases such as potassium tert-butoxide.
  • Nucleophilic Substitution: The bromine or chlorine atom can be replaced by nucleophiles through either SN1S_N1 or SN2S_N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile .
  • Addition Reactions: The double bond can react with hydrogen halides, resulting in Markovnikov addition products where bromine or chlorine adds to the more substituted carbon.

1-Bromo-3-chlorobut-2-ene can be synthesized through several methods:

  • Halogenation of Butenes: Starting from but-2-ene, bromination followed by chlorination can yield 1-bromo-3-chlorobut-2-ene.
  • Alkylation Reactions: Using appropriate alkyl halides in reactions with alkenes or alkynes under specific conditions can also lead to this compound.
  • Mixed Halogenation: Direct halogenation of butadiene under controlled conditions can produce mixed halogenated products, including 1-bromo-3-chlorobut-2-ene .

Several compounds share structural similarities with 1-bromo-3-chlorobut-2-ene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Chloro-3-bromobut-2-eneC4H6ClBrDifferent halogen positioning
3-Bromo-but-2-eneC4H7BrLacks a chlorine substituent
1-Bromo-but-2-yneC4H5BrContains a triple bond instead of a double bond

These compounds differ primarily in their halogen positions and types, affecting their reactivity and potential applications.

XLogP3

2.3

Exact Mass

167.93414 g/mol

Monoisotopic Mass

167.93414 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-11

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